![molecular formula C25H21FN4O3S B2541988 N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1226451-06-4](/img/no-structure.png)

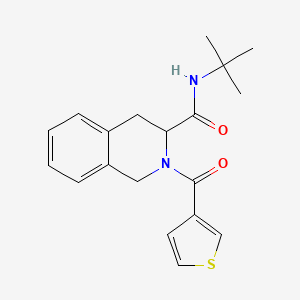

N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

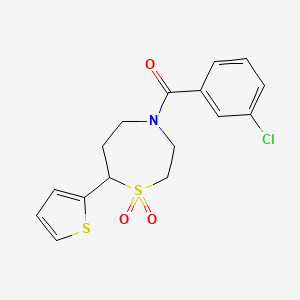

N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide is a useful research compound. Its molecular formula is C25H21FN4O3S and its molecular weight is 476.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Stability Enhancement

The research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the investigation of various heterocycles to improve metabolic stability, focusing on overcoming metabolic deacetylation challenges. The study suggests a shift from benzothiazole rings to other heterocyclic analogues, aiming to maintain in vitro potency and in vivo efficacy while minimizing deacetylated metabolites, indicating a direction for enhancing metabolic stability in drug development processes (Stec et al., 2011).

Cytotoxic Activity Against Cancer

A study on the cytotoxic activity of novel sulfonamide derivatives, including various moieties like benzothiazole and pyrazole, showed significant potency against breast and colon cancer cell lines. This research underlines the potential of such compounds in cancer therapy, with specific derivatives demonstrating higher efficacy compared to traditional drugs (Ghorab et al., 2015).

Chemoselective Acetylation for Drug Synthesis

Investigations into chemoselective acetylation using immobilized lipase showcased a method for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drugs. This study emphasizes the importance of selective acetylation in producing drug intermediates with potential applications in developing treatments for diseases like malaria (Magadum & Yadav, 2018).

Antimicrobial and Antifungal Properties

Research into isoxazole-based heterocycles incorporating the sulfamoyl moiety revealed significant antimicrobial and antifungal properties. Such studies contribute to the search for new antimicrobial agents, highlighting the therapeutic potential of these compounds in treating infections (Darwish et al., 2014).

Inhibition of Glutaminase for Cancer Treatment

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent glutaminase inhibitor, demonstrates the therapeutic potential of targeting metabolic pathways in cancer cells. The development of BPTES analogs with improved drug-like properties suggests a promising approach for cancer treatment by inhibiting a key enzyme involved in cancer cell metabolism (Shukla et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide involves the reaction of 5-(2-bromoacetyl)-3-methylisoxazole with 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole in the presence of a base to form the desired product.", "Starting Materials": [ "5-(2-bromoacetyl)-3-methylisoxazole", "5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 5-(2-bromoacetyl)-3-methylisoxazole and base in a suitable solvent (e.g. DMF) and stir at room temperature for 30 minutes.", "Step 2: Add 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide as a solid." ] } | |

Número CAS |

1226451-06-4 |

Fórmula molecular |

C25H21FN4O3S |

Peso molecular |

476.53 |

Nombre IUPAC |

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H21FN4O3S/c1-25(2,3)16-10-8-15(9-11-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-7-5-4-6-17(18)26/h4-13H,14H2,1-3H3 |

Clave InChI |

CJLWVMOWROLDRO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)